molecular formula C39H50O21 B1249900 Pyrolaside B

Pyrolaside B

Cat. No.: B1249900
M. Wt: 854.8 g/mol
InChI Key: RASVJEQOJWZGLV-BFXGSULESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrolaside B is an oligosaccharide. It has a role as a metabolite.

Scientific Research Applications

Antimicrobial Activity

Pyrolaside B, a phenolic glycoside trimer isolated from the herb Pyrola rotundifolia, has demonstrated significant antimicrobial activity against Gram-positive organisms such as Staphylococcus aureus and Micrococcus luteus. This finding suggests its potential use in developing new antimicrobial agents or therapies (Chang & Inui, 2005).

Synthetic Methodology Development

The synthesis of this compound was achieved using a novel method involving oxidative trimerization of phenols with a low loading catalytic aerobic copper system. This synthetic approach could potentially open new avenues for the creation of similar complex natural products, and the study provides insights into the mechanisms of oxidative C-C and C-O coupling (Neuhaus & Kozlowski, 2020).

Chemical Constituents of Pyrola

A study on the chemical constituents of Pyrola calliantha identified this compound among other compounds, highlighting the diverse phytochemical composition of the Pyrola species. These findings contribute to the understanding of Pyrola’s chemical diversity, which may have implications in pharmacological research (Zhao Yi-min, 2010).

Anti-Inflammatory Properties

Research on Pyrolae herba, a related herb, has shown anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS) and NO production. While this study does not directly involve this compound, it suggests the potential anti-inflammatory effects of compounds found in the Pyrolaceae family (M. Lee et al., 2007).

Broad Pharmacological Potential

Pyrola L., the genus to which this compound is related, has shown diverse pharmacological activities including antibacterial, anti-inflammatory, and antitumor properties. While this review does not focus solely on this compound, it indicates the potential broad spectrum of biological activities of compounds from this genus (Songyuan Bao, 2008).

Properties

Molecular Formula

C39H50O21

Molecular Weight

854.8 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-hydroxy-3-[2-[2-hydroxy-3-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxy]-3-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H50O21/c1-13-4-16(54-37-33(51)30(48)27(45)22(10-40)58-37)7-19(25(13)43)20-8-17(55-38-34(52)31(49)28(46)23(11-41)59-38)6-15(3)36(20)57-21-9-18(5-14(2)26(21)44)56-39-35(53)32(50)29(47)24(12-42)60-39/h4-9,22-24,27-35,37-53H,10-12H2,1-3H3/t22-,23-,24-,27-,28-,29-,30+,31+,32+,33-,34-,35-,37-,38-,39-/m1/s1

InChI Key

RASVJEQOJWZGLV-BFXGSULESA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)OC4=C(C(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C)OC4=C(C(=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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